molecular formula C17H13Br2NO3S B2925328 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate CAS No. 313267-41-3

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate

Cat. No. B2925328
CAS RN: 313267-41-3
M. Wt: 471.16
InChI Key: HWIPTCQDBPXYHB-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate is a chemical compound . It is a member of quinolines and an organohalogen compound .

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives are highly significant in medicinal chemistry due to their broad range of pharmacological activities. They have been shown to possess anticancer , antiviral , antimicrobial , antifungal , anti-inflammatory , and anti-platelet aggregation properties . These activities make quinoline derivatives important drug intermediates.

Antioxidant Applications

These compounds also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases .

Antimalarial Applications

Quinolines have a long history as antimalarial agents, with chloroquine being one of the most well-known examples. Research continues to explore new quinoline derivatives for improved antimalarial therapies .

Anti-COVID-19 Potential

Recently, quinoline derivatives have been investigated for their potential use in treating COVID-19, adding another layer to their medicinal significance .

Materials Science

In materials science, quinoline derivatives are utilized for their functional groups and substitution patterns that can be tailored for specific applications. This includes the development of new materials with desired properties for various technological applications .

Photovoltaic Applications

Quinoline derivatives, particularly metal complexes, have gained popularity in third-generation photovoltaic applications. They are being explored for use in photovoltaic cells due to their favorable electronic properties .

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPTCQDBPXYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate

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